molecular formula C17H16N2O4S B2416045 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide CAS No. 954624-59-0

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2416045
CAS No.: 954624-59-0
M. Wt: 344.39
InChI Key: OZLGKYXTNSEBKB-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a fascinating compound that combines elements of both the benzo[d][1,3]dioxole and thiophene families. This compound exhibits unique structural features that enable it to participate in diverse chemical reactions and possess various biological activities. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis begins with the formation of the benzo[d][1,3]dioxole-5-yl moiety, which can be prepared via cyclization reactions involving catechol derivatives.

  • Formation of Pyrrolidine Core: : The pyrrolidine core is typically synthesized through a condensation reaction involving primary amines and suitable ketones or aldehydes under mild conditions.

  • Combining the Units: : The next step involves linking the benzo[d][1,3]dioxole-5-yl moiety with the pyrrolidine core. This is done through an acylation reaction.

  • Introduction of the Thiophene Moiety: : Finally, the thiophene-2-carboxamide unit is introduced using a coupling reaction involving the previously synthesized intermediate and a suitable thiophene derivative.

Industrial Production Methods

While industrial production methods for this compound are not well-documented, they likely involve scalable versions of the above synthetic routes. Key considerations include optimizing reaction conditions, yield, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, often yielding corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can result in the conversion of the oxo group to hydroxyl groups.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene or benzo[d][1,3]dioxole moieties.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

  • Substitution: : Substitution reactions often involve halogenated intermediates and bases like sodium hydride.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Various substituted benzo[d][1,3]dioxole and thiophene derivatives.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide has found applications in:

  • Chemistry: : Used as a building block in organic synthesis, enabling the creation of more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor, affecting various biological pathways.

  • Medicine: : Potential therapeutic agent due to its bioactive properties.

Comparison with Similar Compounds

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide stands out due to its unique combination of structural features:

  • Benzo[d][1,3]dioxole Derivatives: : Compared to other benzo[d][1,3]dioxole derivatives, this compound offers enhanced stability and reactivity.

  • Thiophene Derivatives: : Relative to similar thiophene derivatives, it has distinct electronic properties, potentially leading to different biological activities.

List of Similar Compounds

  • Benzo[d][1,3]dioxole-5-carboxamide

  • Thiophene-2-carboxylic acid derivatives

  • Pyrrolidine-3-carboxamide derivatives

This detailed exploration provides a comprehensive understanding of this compound, highlighting its synthesis, chemical properties, applications, and unique features.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c20-16-6-11(8-18-17(21)15-2-1-5-24-15)9-19(16)12-3-4-13-14(7-12)23-10-22-13/h1-5,7,11H,6,8-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLGKYXTNSEBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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